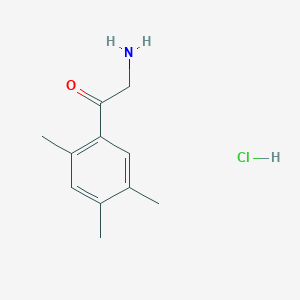
2-Amino-1-(2,4,5-trimethylphenyl)ethanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(2,4,5-trimethylphenyl)ethanone hydrochloride, commonly referred to as 2-Amino-1-TMPE, is a chemical compound composed of a phenyl group, two amine groups, and a hydrochloride group. It is a colorless solid that is soluble in water and has a variety of uses in scientific research. Its properties make it a valuable tool for scientists to study the biochemical and physiological effects of various compounds.
Mécanisme D'action
2-Amino-1-TMPE functions as an inhibitor of enzymes and proteins. It binds to active sites on enzymes and proteins, preventing them from catalyzing reactions. This inhibition can be used to study the structure and function of proteins and enzymes, as well as to study the effects of drugs on cellular processes.
Biochemical and Physiological Effects
2-Amino-1-TMPE has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes and proteins involved in the metabolism of carbohydrates, lipids, and proteins. It has also been found to inhibit the activity of enzymes and proteins involved in the production of energy, as well as to inhibit the activity of enzymes and proteins involved in the production of hormones and other signaling molecules.
Avantages Et Limitations Des Expériences En Laboratoire
2-Amino-1-TMPE has several advantages and limitations for laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and is relatively stable. Additionally, it is relatively non-toxic and has a wide range of applications in scientific research. The main limitation is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are a variety of potential future directions for the use of 2-Amino-1-TMPE in scientific research. One potential direction is to explore the use of 2-Amino-1-TMPE as an inhibitor of enzymes and proteins involved in the metabolism of carbohydrates, lipids, and proteins. Additionally, it could be used to study the effects of drugs on cellular processes and to study the effects of environmental stressors on organisms. Finally, it could be used to study the structure and function of proteins and enzymes, as well as to study the effects of drugs on cellular processes.
Méthodes De Synthèse
2-Amino-1-TMPE is synthesized through a two-step process. The first step involves the reaction of 2,4,5-trimethylphenol with anhydrous hydrogen chloride in the presence of anhydrous potassium carbonate. This reaction yields 2-chloro-1-(2,4,5-trimethylphenyl)ethanone. The second step involves the reaction of the 2-chloro-1-(2,4,5-trimethylphenyl)ethanone with ammonia in the presence of anhydrous sodium acetate. This reaction yields 2-amino-1-(2,4,5-trimethylphenyl)ethanone hydrochloride.
Applications De Recherche Scientifique
2-Amino-1-TMPE is used in a wide range of scientific research applications. It has been used to study the biochemical and physiological effects of various compounds, as well as to study the structure and function of proteins and enzymes. It has also been used to study the effects of drugs on cellular processes and to study the effects of environmental stressors on organisms.
Propriétés
IUPAC Name |
2-amino-1-(2,4,5-trimethylphenyl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-7-4-9(3)10(5-8(7)2)11(13)6-12;/h4-5H,6,12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLZNKFEMCXNTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(=O)CN)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-nitrobenzenesulfonamide](/img/structure/B2782447.png)
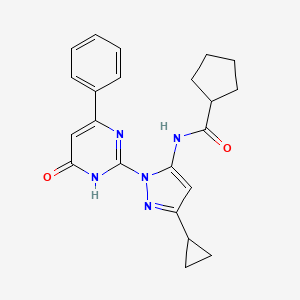
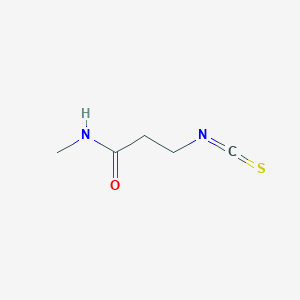
![2,4-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide](/img/structure/B2782451.png)
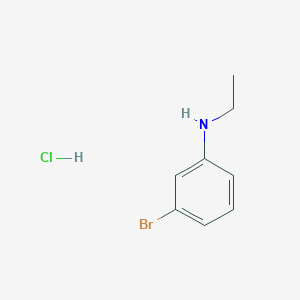
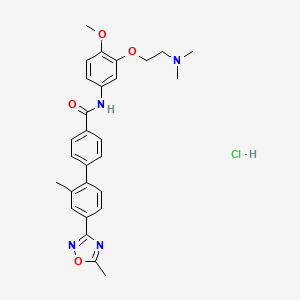
![(2R)-2-[(2R,5S)-5-[(2S)-2-Hydroxybutyl]oxolan-2-YL]propanoic acid](/img/structure/B2782456.png)
![4-Methoxy-1,8,8-trimethylbicyclo[3.2.1]oct-3-EN-2-one](/img/structure/B2782458.png)
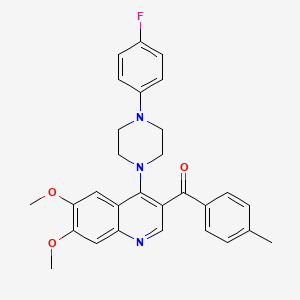


![2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2782465.png)
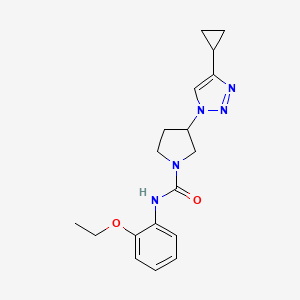
![Methyl (4aR,7aR)-6-benzyl-2,3,4,4a,5,7-hexahydropyrano[2,3-c]pyrrole-7a-carboxylate](/img/structure/B2782469.png)